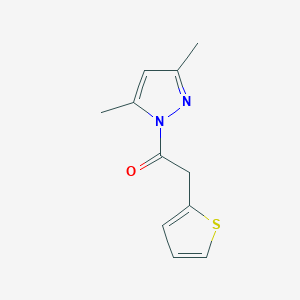

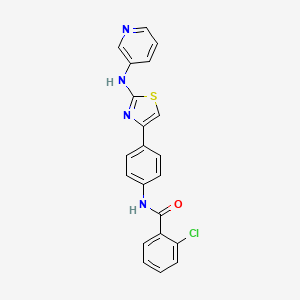

![molecular formula C19H16N2O3S B2523165 N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 332885-82-2](/img/structure/B2523165.png)

N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibitor Applications

N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a member of the sulfonamide class, which includes carbonic anhydrase inhibitors (CAIs). CAIs have diverse applications, primarily in medical treatments. They are used as diuretics and in the treatment of certain eye conditions, such as glaucoma, due to their ability to reduce the production of aqueous humor in the eye, subsequently lowering intraocular pressure. Furthermore, sulfonamide CAIs are being explored for their potential as antitumor agents, with specific focus on targeting tumor-associated isoforms CA IX/XII. The development of novel sulfonamides aims to enhance their selectivity and effectiveness in treating these conditions (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Reaction Pathways

Sulfonamide derivatives, such as the one , may interact with other compounds in various biochemical assays. For example, in the ABTS/PP decolorization assay used to measure antioxidant capacity, the reaction pathways involved can be complex. Some antioxidants can form coupling adducts with ABTS•+, leading to oxidative degradation and the formation of specific marker compounds. This complexity underlines the multifaceted interactions and potential applications of sulfonamide compounds in antioxidant capacity measurements and possibly in therapeutic contexts (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Broad Spectrum of Bioactivities

The diverse bioactivities of sulfonamide derivatives are evident in their applications across various therapeutic domains. Their structural modifications have led to a broad spectrum of bioactivities, serving as antibacterial, antiviral (notably HIV protease inhibitors), anticancer, anti-inflammatory, and antiepileptic agents, among others. This wide range of applications signifies the potential of sulfonamide compounds, including this compound, in various medicinal and pharmacological contexts (Gulcin & Taslimi, 2018).

Inclusion Complexes for Drug Delivery

The molecular structure of sulfonamides allows for the formation of inclusion complexes with other molecules, such as cyclodextrins (CDs). This property is particularly useful in drug delivery applications, where CDs can improve drug solubility, modify drug release profiles, and enhance antimicrobial activity. The ability to form complexes expands the potential use of sulfonamide compounds, including this compound, in sophisticated drug delivery systems (Boczar & Michalska, 2022).

Mechanism of Action

Target of action

Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid .

Mode of action

By inhibiting dihydropteroate synthetase, sulfonamides prevent the synthesis of folic acid, which is crucial for bacterial growth and reproduction .

Biochemical pathways

The inhibition of folic acid synthesis disrupts the production of nucleotides, which are the building blocks of DNA. This prevents the bacteria from replicating and growing .

Pharmacokinetics

The ADME properties of sulfonamides can vary, but generally, they are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of action

The ultimate effect of sulfonamides is the prevention of bacterial growth and replication, leading to the eventual death of the bacterial cells .

Action environment

The efficacy and stability of sulfonamides can be influenced by various factors, including the pH of the environment, the presence of other drugs, and the individual’s health status .

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-11-6-7-12(2)16(10-11)21-25(23,24)17-9-8-15-18-13(17)4-3-5-14(18)19(22)20-15/h3-10,21H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVYRODZDHWAHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-indol-3-yl)-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2523084.png)

![tert-Butyl N-[(3S)-1-(pyrazin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2523088.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B2523090.png)

![N-(Cyanomethyl)-2-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]acetamide](/img/structure/B2523094.png)

![(E)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-mercapto-1-phenyl-1H-imidazol-5(4H)-one](/img/structure/B2523098.png)

![N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523102.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2523105.png)